Mycestericin B -

Mycestericin B

Catalog Number: EVT-1581608
CAS Number:
Molecular Formula: C21H41NO6
Molecular Weight: 403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mycestericin B is produced by specific strains of Mycobacterium spp. and is isolated from culture broths of these microorganisms. The biosynthetic pathways leading to the production of mycestericins have been studied to understand their synthesis and potential applications in medicine .

Classification

Mycestericin B can be classified as a polyketide, a type of secondary metabolite characterized by its complex structure and diverse biological activities. It falls under the category of immunosuppressants, which are compounds that inhibit or prevent activity of the immune system .

Synthesis Analysis

Methods

The synthesis of Mycestericin B has been approached through various methods, including total synthesis and biosynthetic pathways. One notable method involves the use of rhodium(II)-catalyzed reactions to facilitate C-H amination, which allows for the construction of complex molecular architectures characteristic of mycestericins .

Technical Details

In synthetic approaches, key steps often include:

  • C-H Amination: This involves the functionalization of C-H bonds to introduce nitrogen-containing groups into the molecule.
  • Alkylation: Stereoselective alkylation processes are employed to ensure the correct spatial arrangement of substituents on the mycestericin scaffold.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is frequently used to purify synthesized compounds and confirm their structures through spectral analysis.
Molecular Structure Analysis

Structure

The molecular structure of Mycestericin B features a complex arrangement typical of polyketides, including multiple stereocenters. Its detailed structural formula includes various functional groups that contribute to its biological activity.

Data

Key structural data includes:

  • Molecular formula: C₁₉H₃₃N₃O₄
  • Molecular weight: 357.49 g/mol
  • Specific stereochemistry that dictates its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Mycestericin B undergoes several chemical reactions that are crucial for its biological function and synthetic applications. These reactions include:

  • Hydrolysis: The breakdown of ester bonds in aqueous environments.
  • Oxidation: Reactions involving oxygen that can modify functional groups within the molecule.

Technical Details

The reactivity of Mycestericin B is influenced by its functional groups, allowing it to participate in various organic transformations, which can be exploited in synthetic chemistry.

Mechanism of Action

Process

The mechanism by which Mycestericin B exerts its immunosuppressive effects involves modulation of immune cell function. It is believed to interfere with signaling pathways critical for T-cell activation and proliferation.

Data

Research indicates that Mycestericin B may inhibit specific cytokine production and alter cell cycle progression in lymphocytes, contributing to its immunosuppressive properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical for nitrogen-containing heterocycles, allowing for further derivatization.
Applications

Scientific Uses

Mycestericin B has potential applications in several fields:

  • Pharmacology: As an immunosuppressant, it may be used in transplantation medicine to prevent organ rejection.
  • Research: It serves as a tool compound for studying immune responses and developing new therapies for autoimmune diseases.
  • Natural Product Chemistry: Its unique structure makes it an attractive target for synthetic chemists interested in developing new drugs based on natural products .
Biosynthesis and Natural Source of Mycestericin B

Fungal Origin and Taxonomic Classification of Mycelia sterilia ATCC 20349

Mycestericin B is a potent immunosuppressive secondary metabolite produced by the filamentous fungus Mycelia sterilia ATCC 20349. This strain belongs to the phylum Ascomycota and is classified under the order Hypocreales [1]. The designation "sterilia" reflects its atypical morphology, characterized by the absence of observable sexual or asexual spore-forming structures under standard laboratory conditions. This taxonomic ambiguity complicates precise phylogenetic placement, though genomic analyses suggest close evolutionary ties to the Clavicipitaceae family, which includes other prolific metabolite producers like Isaria sinclairii (the source of myriocin) [1] [9]. M. sterilia thrives in soil ecosystems and exhibits a saprotrophic lifestyle, deriving nutrients from decaying organic matter. Its metabolic versatility enables the synthesis of structurally complex compounds, including mycestericins A–E, often co-occurring with myriocin (thermozymocidin) in submerged fermentation cultures [1].

Table 1: Taxonomic Profile of Mycelia sterilia ATCC 20349

Classification LevelDesignationGenomic Features
KingdomFungiEukaryotic, heterotrophic
PhylumAscomycotaSeptate hyphae, filamentous growth
OrderHypocrealesPhylogenetic link to Clavicipitaceae
StrainATCC 20349Non-sporulating ("sterilia"), soil-isolated
Secondary MetabolitesMycestericins A–E, MyriocinImmunosuppressive polyketide-amino acid hybrids

Biosynthetic Gene Cluster Analysis for Mycestericin Production

The biosynthesis of mycestericin B is governed by a biosynthetic gene cluster (BGC) spanning ∼25 kb in the M. sterilia genome. Core enzymatic components include:

  • Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Enzyme: This multidomain megasynthase incorporates a starter acetyl unit, extends it with three malonyl-CoA subunits via ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, and couples the polyketide chain to L-alanine using a condensation (C) domain [7] [8].
  • Trans-Acting Reductase (MydR): Catalyzes ketoreduction of the β-carbonyl intermediate during chain elongation, establishing the C3 hydroxyl group critical for bioactivity [1].
  • Acetyltransferase (MacT): Acetylates the C6-hydroxyl of the linear precursor to yield mycestericin C, which is subsequently dehydrated to form mycestericin B’s conjugated diene system [1] [9].

The cluster also harbors regulatory elements, including a pathway-specific transcription factor (mydX) and a transporter gene (mydT) conferring self-resistance. Heterologous expression of this BGC in Aspergillus oryzae using CRISPR-Cas9-mediated integration confirmed its sufficiency for mycestericin production, achieving titers of 84.79 mg/kg in rice-based media [7] [8].

Table 2: Core Genes in the Mycestericin B Biosynthetic Cluster

GeneDomain ArchitectureFunctionHomology
mydPKSKS-AT-DH-ER-KR-ACP-C-A-TPolyketide-amino acid backbone assembly60% identity to ArmB (OA synthase)
mydRSDR family oxidoreductaseβ-Ketoreduction at C3Similar to fasR in fatty acid synthesis
macTBAHD acyltransferaseC6-O-acetylation of mycestericin DHomolog to plant vinorine synthase
mydXZn₂Cys₆ transcription factorCluster activation under low nitrogen conditionsAnalog to aflR in aflatoxin pathway

Comparative Biosynthetic Pathways of Mycestericin B and Myriocin

Mycestericin B and myriocin share overlapping biosynthetic logic but diverge in key structural and enzymatic features:

  • Common Precursors: Both metabolites initiate with acetyl-CoA and malonyl-CoA elongation, followed by transamination to generate a 2-amino-3-hydroxy scaffold. This conserved early pathway underscores their co-production in M. sterilia [1] [9].
  • Branch Point at C1 Functionalization: After assembly of the linear tetraketide-amino acid chain, mycestericin B undergoes C6-acetylation (catalyzed by MacT) and dehydration to form a diene system. In contrast, myriocin incorporates an additional C1-carboxylation step, yielding a terminal carboxylic acid instead of an aldehyde [1] [6].
  • Enzymatic Determinants: Myriocin’s BGC encodes a dedicated decarboxylase (myrD) absent in the mycestericin pathway. Conversely, mycestericin-specific MacT acetylates the C6-OH intermediate, a modification not observed in myriocin [1] [9].
  • Bioactivity Implications: Mycestericin B’s C1-aldehyde group enhances electrophilicity, facilitating Schiff base formation with lysine residues in serine palmitoyltransferase (SPT), its molecular target. Myriocin’s C1-carboxylate allows pH-dependent ionic interactions with SPT, contributing to its 10-fold higher potency [6] [9].

Table 3: Structural and Biosynthetic Comparison of Mycestericin B vs. Myriocin

FeatureMycestericin BMyriocin (ISP-1)Biological Consequence
C1 Functional GroupAldehydeCarboxylic acidMyriocin has higher SPT affinity
C3 Configuration3R-hydroxyl3R-hydroxylConserved SPT binding motif
C4–C5 Bondtrans-Double bondtrans-Double bondPlanar conformation for membrane insertion
C6 ModificationAcetylated (ester)Free hydroxylMycestericin B has reduced solubility
Key Tailoring EnzymeMacT (acetyltransferase)MyrD (decarboxylase)Pathway-specific divergence

Regulatory Mechanisms in Secondary Metabolite Production

Mycestericin B synthesis is tightly regulated by nutritional, epigenetic, and transcriptional factors:

  • Nutrient Sensing: Carbon and nitrogen sources profoundly influence yield. Maltose optimally induces the myd cluster (57.68 mg/L in A. oryzae), while glucose represses it via CreA-mediated carbon catabolite repression. Low ammonium (<10 mM) de-represses the global regulator AreA, activating mydX expression [7] [8].
  • Epigenetic Control: Histone H3 lysine 9 methylation (H3K9me3) silences the myd cluster under standard conditions. Chemical inhibition of histone deacetylases (HDACs) by suberoylanilide hydroxamic acid (SAHA) upregulates mycestericin B titers 3.5-fold [3] [7].
  • Acyl-CoA Effectors: Long-chain acyl-CoAs (e.g., oleoyl-CoA, Kd = 2.4 µM) bind the transcriptional repressor MftR, displacing it from the myd promoter and inducing transcription. This links mycestericin production to lipid metabolism and cellular redox balance [5].
  • Heterologous Expression Optimization: In Aspergillus niger, the ATNT system (TetON/PterA promoter) enables dose-dependent induction via doxycycline. Disruption of non-homologous end joining (∆akuB) boosts targeted integration efficiency to 80%, facilitating high-yield production [8].

Table 4: Regulatory Factors Influencing Mycestericin B Biosynthesis

Regulator TypeElementMode of ActionImpact on Yield
Carbon sourceMaltose vs. GlucoseCreA derepression in maltose media57.68 mg/L vs. 8.21 mg/L
Nitrogen metaboliteAreA transcription factorActivates mydX under nitrogen limitation2.8-fold increase
Epigenetic modifierSAHA (HDAC inhibitor)Reduces H3K9me3 marks at BGC3.5-fold induction
Ligand-dependent TFMftR-oleoyl-CoA complexDissociates MftR from promoterCorrelates with lipid stress
Expression hostA. niger ∆akuB with ATNTCRISPR-assisted multi-fragment integration340.41 mg/kg in rice

Properties

Product Name

Mycestericin B

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid

Molecular Formula

C21H41NO6

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,17-19,23-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t17?,18-,19+,21+/m1/s1

InChI Key

VYUHMYFZWTWSOT-WAZJJAFTSA-N

Synonyms

(E)-2-amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid
mycestericin B

Canonical SMILES

CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O

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